molecular formula C14H13F2NO B2749024 N-[2-(3,4-difluorophenyl)-2-methylcyclopropyl]but-2-ynamide CAS No. 2094679-82-8

N-[2-(3,4-difluorophenyl)-2-methylcyclopropyl]but-2-ynamide

Cat. No.: B2749024
CAS No.: 2094679-82-8
M. Wt: 249.261
InChI Key: PZHKYLUVGJRFMZ-UHFFFAOYSA-N
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Description

N-[2-(3,4-difluorophenyl)-2-methylcyclopropyl]but-2-ynamide is a synthetic organic compound with the molecular formula C14H13F2NO It is characterized by the presence of a difluorophenyl group, a methylcyclopropyl group, and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-difluorophenyl)-2-methylcyclopropyl]but-2-ynamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Intermediate: The initial step involves the synthesis of the 2-methylcyclopropyl intermediate through a cyclopropanation reaction.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Coupling with But-2-ynamide: The final step involves coupling the difluorophenyl-methylcyclopropyl intermediate with but-2-ynamide under appropriate reaction conditions, such as the use of a palladium catalyst and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-difluorophenyl)-2-methylcyclopropyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction could produce difluorophenyl alcohols or amines.

Scientific Research Applications

N-[2-(3,4-difluorophenyl)-2-methylcyclopropyl]but-2-ynamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound may be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-[2-(3,4-difluorophenyl)-2-methylcyclopropyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-difluorophenyl)-2-methylcyclopropyl]but-2-ynamide: shares structural similarities with other difluorophenyl and cyclopropyl-containing compounds.

    Difluorophenyl derivatives: Compounds with similar difluorophenyl groups may exhibit comparable chemical reactivity and biological activity.

    Cyclopropyl derivatives: Compounds containing cyclopropyl groups may have similar steric and electronic properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[2-(3,4-difluorophenyl)-2-methylcyclopropyl]but-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO/c1-3-4-13(18)17-12-8-14(12,2)9-5-6-10(15)11(16)7-9/h5-7,12H,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHKYLUVGJRFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CC1(C)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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